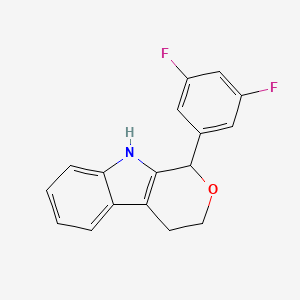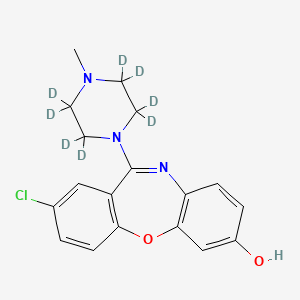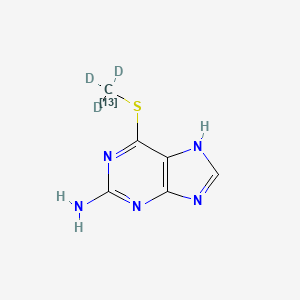![molecular formula C13H16F3N3O6S B15142111 5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)
5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds typically involve the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of 5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine involves several steps. The key synthetic route includes the introduction of the methyl(2,2,2-trifluoroacetyl)amino group to the uridine scaffold. The reaction conditions often require specific reagents and catalysts to ensure the correct functionalization of the molecule. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiouridine moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the trifluoroacetyl group, leading to different derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles that can replace specific functional groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in DNA replication and repair pathways .
Comparison with Similar Compounds
5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine is unique compared to other purine nucleoside analogues due to its specific functional groups, which confer distinct biological activities. Similar compounds include:
Fludarabine: Another purine nucleoside analogue with antitumor activity.
Cladribine: Known for its use in treating certain types of leukemia.
Pentostatin: Used in the treatment of hairy cell leukemia. The uniqueness of this compound lies in its trifluoroacetyl group, which enhances its anticancer properties
Properties
Molecular Formula |
C13H16F3N3O6S |
|---|---|
Molecular Weight |
399.35 g/mol |
IUPAC Name |
N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O6S/c1-18(11(24)13(14,15)16)2-5-3-19(12(26)17-9(5)23)10-8(22)7(21)6(4-20)25-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,26)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
JSJWOXIZNRMGDB-LCFZEIEZSA-N |
Isomeric SMILES |
CN(CC1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Canonical SMILES |
CN(CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)
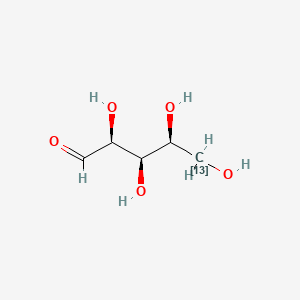

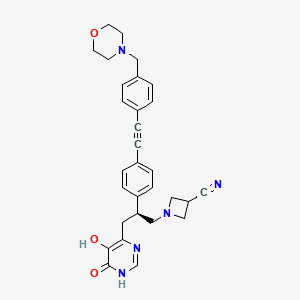
![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
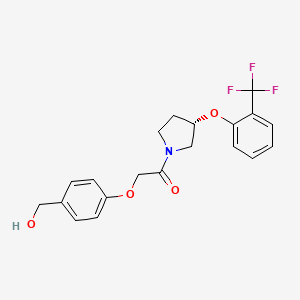
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
